![molecular formula C25H29NO6 B2536775 (Z)-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one CAS No. 859133-09-8](/img/structure/B2536775.png)
(Z)-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one
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Description
(Z)-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C25H29NO6 and its molecular weight is 439.508. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Benzofuran derivatives have been synthesized through various chemical reactions, including Strecker-type reactions and condensations, to explore their chemical properties and potential applications in drug development and other fields. For example, the synthesis of novel octahydro-1, 5-imino-3-benzazocin-4, 7, 10-trione derivatives as ABC ring models of saframycins illustrates the chemical versatility of benzofuran compounds (Saito et al., 1997).
Antioxidant Activity
- Certain benzofuran derivatives have been studied for their antioxidant activity. For instance, a novel one-pot three-component synthesis of benzofuran derivatives via Strecker reaction revealed compounds with good DPPH radical scavenging and ferric reducing antioxidant power (FRAP) assays, highlighting their potential as antioxidants (Ezzatzadeh & Hossaini, 2018).
DNA Topoisomerase Inhibitory Activities
- Benzofuran derivatives have shown inhibitory activities against DNA topoisomerases I and II, suggesting their potential use in cancer therapy due to the crucial role of these enzymes in DNA replication and cell division. Two new benzofurans isolated from Gastrodia elata exhibited potent inhibitory activity in vitro, compared to positive control compounds (Lee et al., 2007).
Antitumor and Antimicrobial Activities
- Compounds derived from mangrove endophytic fungi have been identified to possess moderate antitumor and antimicrobial activities. This research underscores the potential of benzofuran derivatives as bioactive agents for therapeutic applications (Xia et al., 2011).
Anti-inflammatory Activity
- New benzofuran derivatives have been found to exhibit significant anti-inflammatory activity. This discovery opens the door to further exploration of these compounds for treating inflammation-related diseases (Hu et al., 2011).
properties
IUPAC Name |
(2Z)-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO6/c1-15-9-11-26(12-10-15)14-18-19(27)7-6-17-22(28)21(32-24(17)18)13-16-5-8-20(29-2)25(31-4)23(16)30-3/h5-8,13,15,27H,9-12,14H2,1-4H3/b21-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFUWGHLTIXFFK-BKUYFWCQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=C(C(=C(C=C4)OC)OC)OC)C3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=C(C(=C(C=C4)OC)OC)OC)/C3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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